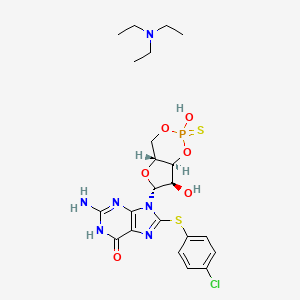
N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide
Overview
Description
N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide, also known as CFH, is an important compound in the field of medicinal chemistry and biochemistry. It has a wide range of applications in pharmaceutical and biotechnological research and development. CFH has a unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of certain drugs and the biochemical and physiological effects of various compounds. In
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Acetamide derivatives have been studied in the context of environmental science, particularly in advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen. These processes lead to the generation of various by-products, mechanisms, and kinetics, which are crucial for environmental remediation efforts. Research has focused on the degradation pathways, by-products, and their biotoxicity, using computational methods to predict reactive sites and assess the environmental impact of pharmaceutical pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Activities of Acetamide Derivatives
The pharmacological activities of acetamide and its derivatives have been extensively explored, particularly their analgesic and anti-inflammatory effects. For instance, acetaminophen, a well-known acetamide derivative, is widely used for its analgesic and antipyretic properties. The detailed mechanisms of action, including metabolic pathways and effects on enzyme genotypes, have been subjects of review, highlighting the complex interactions within the body and potential implications for toxicity and therapeutic efficacy (Li-zi Zhao & Pickering, 2011).
Environmental Impact and Removal Strategies
The environmental presence of acetamide derivatives, specifically acetaminophen, and their impact on water systems have prompted research into their occurrences, toxicity, and removal strategies. Various studies have assessed the concentrations in different water bodies and the effectiveness of removal technologies, focusing on transformation pathways and intermediates in environmental compartments. This research aids in understanding the persistence of such compounds in the environment and developing more effective wastewater treatment technologies (Hoang Nhat Phong Vo et al., 2019).
Chemical Synthesis and Organic Chemistry Applications
In the field of synthetic organic chemistry, the development of N-acylation reagents and studies on the N-Ar axis have provided insights into chemoselectivity and the design of chiral ligands. These studies are crucial for advancing pharmaceutical synthesis and developing new compounds with potential therapeutic applications. The exploration of axial chirality and the design of chiral ligands based on the N-Ar prochiral axis exemplify the ongoing research in creating novel and efficient synthetic pathways (Kondo & Murakami, 2001).
properties
IUPAC Name |
(2E)-N-(2-chloro-4-fluorophenyl)-2-hydroxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O2/c9-6-3-5(10)1-2-7(6)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKCVIPUVTREY-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B3340077.png)




![(2r)-(4-Chlorophenyl)[3-(Trifluoromethyl)phenoxy]ethanoic Acid](/img/structure/B3340108.png)
![2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)]phenol](/img/structure/B3340118.png)






